2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
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Overview
Description
2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoic acid core substituted with a fluoro group and a piperidin-1-ylsulfonyl phenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and concentration of reagents to ensure efficient synthesis.
Chemical Reactions Analysis
2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The fluoro group and the piperidin-1-ylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired transformations.
Scientific Research Applications
2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and toxicity profiles.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The piperidin-1-ylsulfonyl group is known to enhance binding affinity to certain biological targets, while the fluoro group can influence the compound’s metabolic stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid include:
4-Fluoro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid: This compound has a similar structure but with different substitution patterns, which can affect its chemical and biological properties.
2-Fluoro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol: This compound features a phenol group instead of a benzoic acid group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-fluoro-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c19-17-12-14(6-9-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVSTOVFSFTRDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692381 |
Source
|
Record name | 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-23-0 |
Source
|
Record name | 3-Fluoro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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